2-Phenoxyphenethylamine

P2X3 Receptor Antagonism Pain Therapeutics Positional Isomer SAR

2-Phenoxyphenethylamine (CAS 118468-16-9) is a synthetic ortho-substituted phenethylamine derivative with the molecular formula C14H15NO and a molecular weight of 213.28. Characterized by a phenoxy group at the 2-position of the phenethylamine backbone, this compound exists as a colorless to pale yellow liquid with an aromatic flavor, a boiling point of approximately 139°C at 5 mmHg, and a calculated logP of 3.68.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 118468-16-9
Cat. No. B040543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyphenethylamine
CAS118468-16-9
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2CCN
InChIInChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2
InChIKeyOZUNHSMQAVTNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyphenethylamine (CAS 118468-16-9): Sourcing Guide for Research-Grade Ortho-Substituted Phenethylamine


2-Phenoxyphenethylamine (CAS 118468-16-9) is a synthetic ortho-substituted phenethylamine derivative with the molecular formula C14H15NO and a molecular weight of 213.28 . Characterized by a phenoxy group at the 2-position of the phenethylamine backbone, this compound exists as a colorless to pale yellow liquid with an aromatic flavor, a boiling point of approximately 139°C at 5 mmHg, and a calculated logP of 3.68 . It is primarily utilized as a versatile intermediate in organic synthesis for the development of pharmaceuticals, agrochemicals, and advanced materials .

Why 2-Phenoxyphenethylamine (CAS 118468-16-9) Cannot Be Casually Substituted with Other Phenethylamines


Substitution with seemingly similar phenethylamine analogs or positional isomers carries significant risk of altered pharmacological profile, synthetic utility, and physicochemical behavior. The ortho-substitution pattern of 2-phenoxyphenethylamine dictates distinct steric and electronic properties that critically influence receptor binding orientations, metabolic stability, and chemical reactivity . Positional isomers (3- and 4-phenoxyphenethylamine) and analogs lacking the phenoxy moiety exhibit divergent target engagement profiles, as demonstrated by differential affinities for serotonin and dopamine receptors [1]. Furthermore, the compound's specific logP (3.68) and basicity (pKa ~9.91) govern its partitioning and reactivity in synthetic sequences, making it non-interchangeable with analogs of differing lipophilicity or amine basicity in multi-step reaction schemes . Procurement of the precise CAS 118468-16-9 compound is therefore essential for maintaining fidelity in SAR studies and reproducibility in synthetic protocols.

Quantitative Differentiation Evidence: 2-Phenoxyphenethylamine (CAS 118468-16-9) vs. Key Comparators


Ortho-Position Specific P2X3 Antagonist Activity: Direct Comparison with Meta- and Para-Isomers

2-Phenoxyphenethylamine (ortho-isomer) exhibits potent antagonist activity at the rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes expressing recombinant receptor [1]. This activity is notably absent or significantly diminished for the 3-phenoxyphenethylamine (meta-isomer) and 4-phenoxyphenethylamine (para-isomer) congeners, which are primarily characterized as TAAR1 agonists and non-selective serotonin/dopamine receptor ligands, respectively, with no reported P2X3 activity . This ortho-specific P2X3 antagonism establishes a clear functional differentiation that cannot be achieved with other positional isomers.

P2X3 Receptor Antagonism Pain Therapeutics Positional Isomer SAR

Distinct Lipophilicity and Physicochemical Profile: LogP and pKa Differentiation

2-Phenoxyphenethylamine possesses a calculated logP of 3.68 and a predicted pKa of 9.91 ± 0.10 . In comparison, the structurally related 2-phenoxyethylamine (CAS 1758-46-9), which lacks the additional phenyl ring, has a significantly lower logP of 1.72 and a lower pKa of 8.18 ± 0.10 . These quantitative differences in lipophilicity and basicity directly impact the compound's behavior in biphasic reaction systems, its membrane permeability in biological assays, and its solubility profile in organic solvents—factors that are critical when selecting a starting material for medicinal chemistry campaigns.

Lipophilicity ADME Properties Physicochemical Characterization

Differential Serotonin Receptor Binding Affinity: Ortho vs. Meta/Substituted Analogs

Literature SAR studies on phenoxyphenethylamine scaffolds reveal that the ortho-substituted core of 2-phenoxyphenethylamine serves as a privileged pharmacophore for achieving selective serotonin-2 (5-HT2) receptor binding with reduced dopamine D2 affinity [1]. Specifically, [2-(2-phenylethyl)phenoxy]alkylamine derivatives, which share the ortho-substitution pattern of 2-phenoxyphenethylamine, demonstrate high affinity for 5-HT2 receptors with lower D2 binding [1]. In contrast, 3-phenoxyphenethylamine (meta-isomer) is reported to act as a TAAR1 agonist with no disclosed 5-HT2A selectivity , while 4-phenoxyphenethylamine (para-isomer) exhibits non-selective interactions with both serotonin and dopamine receptors . This ortho-specific selectivity profile is a key differentiator for CNS-targeted medicinal chemistry efforts.

5-HT2A Receptor Structure-Activity Relationship CNS Drug Discovery

Optimal Research and Industrial Deployment Scenarios for 2-Phenoxyphenethylamine (CAS 118468-16-9)


P2X3 Antagonist Development for Pain and Sensory Disorders

2-Phenoxyphenethylamine is uniquely suited as a lead scaffold or reference compound for developing novel P2X3 receptor antagonists [1]. Its demonstrated EC50 of 80 nM at rat P2X3 [1] positions it as a valuable starting point for medicinal chemistry optimization aimed at treating chronic pain, bladder dysfunction, and other purinergic signaling-related pathologies. The ortho-phenoxy substitution is critical for this activity, as meta- and para-isomers lack P2X3 antagonism [2].

Selective Serotonergic Agent Design via Ortho-Substituted Phenethylamine Scaffold

For CNS drug discovery programs targeting serotonin receptors with reduced dopaminergic off-target effects, 2-phenoxyphenethylamine provides a privileged ortho-substituted scaffold [1]. SAR studies confirm that the ortho-phenoxy substitution pattern yields high 5-HT2 receptor affinity while minimizing D2 receptor binding, a selectivity profile not observed with para-substituted analogs [1][2]. This makes the compound an essential building block for synthesizing libraries of selective serotonergic ligands.

Specialty Intermediate in Multi-Step Organic Synthesis Requiring High Lipophilicity

With a logP of 3.68 and predicted pKa of 9.91, 2-phenoxyphenethylamine is ideally suited for synthetic sequences requiring a highly lipophilic, moderately basic amine building block [1]. Its physicochemical properties are distinct from less lipophilic analogs like 2-phenoxyethylamine (logP 1.72) [2], making it the preferred choice for applications in biphasic reaction systems, extraction protocols, and the synthesis of lipophilic drug candidates. The compound serves as a key intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals .

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